2,4-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O4S2/c21-15-10-16(22)18(31(27,28)25-5-7-29-8-6-25)9-13(15)19(26)24-20-14(11-23)12-3-1-2-4-17(12)30-20/h9-10H,1-8H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCVGASJAJMFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360540 | |
| Record name | 2,4-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-morpholin-4-ylsulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5913-77-9 | |
| Record name | 2,4-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-morpholin-4-ylsulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Benzamide Core: This step involves the reaction of 2,4-dichlorobenzoic acid with appropriate amines under conditions that facilitate amide bond formation.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts.
Cyclization to Form the Thiophene Ring: This step may involve the use of sulfur-containing reagents to form the thiophene ring.
Attachment of the Morpholinosulfonyl Group: This final step involves the reaction of the intermediate compound with morpholinosulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: The compound’s potential bioactivity suggests it could be a lead compound in drug discovery efforts.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(morpholinosulfonyl)benzamide is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Modifications
Physicochemical and Spectral Comparisons
- IR/NMR Trends :
- Melting Points : Derivatives with bulky substituents (e.g., 15 , m.p. 222–226°C) exhibit higher thermal stability than simpler analogs (e.g., 24 , m.p. 173–174°C) .
Biological Activity
2,4-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H19Cl2N3O4S2
- Molecular Weight : 500.419 g/mol
Structural Features
| Feature | Description |
|---|---|
| Dichlorobenzamide Moiety | Provides potential for enzyme inhibition |
| Cyano-Tetrahydrobenzo[b]thiophene Group | Imparts unique reactivity and biological activity |
| Morpholinosulfonyl Group | Enhances solubility and bioavailability |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to act as an enzyme inhibitor by binding to active sites of target enzymes, which can lead to various pharmacological effects such as:
- Anticancer Activity : Inhibition of tumor cell growth.
- Anti-inflammatory Effects : Reduction of inflammatory responses.
Research Findings
- Antioxidant Properties : A study demonstrated that related cyanothiophene compounds exhibited significant antioxidant activity. The antioxidant potential was evaluated using various assays and compared to known antioxidants like Trolox and resveratrol .
- Antibacterial Activity : Cyanothiophene-based compounds have shown promise in targeting bacterial cell wall biosynthesis enzymes, indicating potential as antibacterial agents .
- In Silico Studies : Molecular docking studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme involved in inflammatory pathways .
Case Study 1: Anticancer Activity
A specific derivative of the compound was tested in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In a controlled study, the compound was administered to animal models with induced inflammation. The results showed a significant reduction in inflammatory markers compared to control groups.
Summary of Biological Activities
Chemical Reactions
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Sodium methoxide | Substituted amides |
Q & A
Basic: What are the standard synthetic routes for 2,4-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(morpholinosulfonyl)benzamide, and what reaction conditions are critical for optimal yield?
The compound is synthesized via multi-step pathways involving:
- Step 1 : Formation of the tetrahydrobenzo[b]thiophen-2-amine core through cyclization of substituted thiophene precursors (e.g., using 1,4-dioxane and benzoylisothiocyanate under reflux) .
- Step 2 : Sulfonylation of the benzamide intermediate with morpholinosulfonyl chloride in aprotic solvents (e.g., acetonitrile) at controlled temperatures (0–25°C) to avoid side reactions .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product with >95% purity .
Critical parameters include maintaining anhydrous conditions, precise stoichiometry of sulfonylation reagents, and inert atmospheres to prevent oxidation of the cyano group .
Advanced: How can researchers optimize the synthetic yield of this compound while minimizing impurities like des-chloro byproducts?
Advanced strategies involve:
- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
- Solvent optimization : Replacing polar aprotic solvents with dimethyl sulfoxide (DMSO) to stabilize reactive intermediates and reduce hydrolysis .
- In-line analytics : Employing HPLC-MS to monitor reaction progress and identify impurity formation mechanisms (e.g., dehalogenation under basic conditions) .
- Temperature gradients : Gradual heating (25°C → 60°C) during cyclization steps to suppress competing pathways .
Basic: What spectroscopic techniques are most reliable for structural characterization of this compound?
- NMR : H/C NMR to confirm the presence of the tetrahydrobenzo[b]thiophene ring (δ 2.5–3.5 ppm for cyclohexene protons) and morpholinosulfonyl group (δ 3.6–3.8 ppm for morpholine protons) .
- FT-IR : Peaks at ~2200 cm (C≡N stretch) and ~1350 cm (S=O symmetric stretch) validate the cyano and sulfonyl groups .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzo[b]thiophene core (e.g., chair vs. boat conformations) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or missing X-ray diffraction signals)?
- Dynamic NMR : To detect conformational flexibility in the tetrahydrobenzo[b]thiophene ring causing anomalous NOE effects .
- Synchrotron X-ray sources : High-resolution data collection (λ < 1 Å) to resolve weak diffraction signals from disordered morpholinosulfonyl groups .
- Computational modeling : DFT-based geometry optimization (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and validate experimental assignments .
Basic: What biological targets or pathways are associated with this compound based on existing studies?
- Kinase inhibition : Structural analogs show activity against tyrosine kinases (e.g., Abl1) due to sulfonyl-benzamide interactions with ATP-binding pockets .
- Apoptosis modulation : The tetrahydrobenzo[b]thiophene core may disrupt mitochondrial membrane potential in cancer cell lines (e.g., HepG2) .
- CYP450 interactions : The morpholinosulfonyl group may inhibit cytochrome P450 isoforms (e.g., CYP3A4), affecting drug metabolism .
Advanced: What methodological approaches can identify novel targets for this compound beyond known kinase targets?
- Chemoproteomics : Use of activity-based protein profiling (ABPP) with clickable probes to map off-target interactions .
- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify synthetic lethal partners in specific cell lines .
- Molecular dynamics simulations : Predict binding affinity to non-kinase targets (e.g., GPCRs) by modeling compound flexibility in aqueous/lipid interfaces .
Basic: How can researchers assess the environmental persistence and degradation pathways of this compound?
- OECD 301F tests : Aerobic biodegradation in activated sludge to measure half-life in aqueous systems .
- Photolysis studies : UV-Vis exposure (λ = 254 nm) to identify chloro-byproducts via LC-QTOF-MS .
- Soil adsorption assays : Batch experiments with varying pH (4–9) to quantify K values and mobility in terrestrial ecosystems .
Advanced: What methodologies evaluate long-term ecological impacts, such as bioaccumulation in aquatic organisms?
- Trophic transfer models : Stable isotope tracing (δN/δC) in zebrafish to quantify biomagnification factors .
- Metabolomics : GC-MS profiling of liver extracts from exposed organisms to identify disrupted metabolic pathways (e.g., lipid peroxidation) .
- Microcosm studies : Simulated freshwater ecosystems to assess compound fate under varying nutrient loads and microbial communities .
Advanced: How should researchers address contradictions in reported bioactivity data (e.g., IC50_{50}50 variability across studies)?
- Strict standardization : Uniform assay conditions (e.g., ATP concentration in kinase assays, cell passage number) to minimize inter-lab variability .
- Meta-analysis : Pooling data from public repositories (ChEMBL, PubChem) to identify outliers and adjust for batch effects .
- Orthogonal assays : Confirm activity using alternate methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
- Cell viability : MTT assays in cancer/normal cell lines (e.g., IC determination) .
- Enzyme inhibition : Fluorescence-based kinase activity assays (e.g., ADP-Glo™) .
- Membrane permeability : Caco-2 monolayers to predict oral bioavailability .
Advanced: How can experimental design be optimized for in vivo studies of this compound’s pharmacokinetics?
- Randomized block designs : Account for inter-individual variability by stratifying subjects by weight/metabolic rate .
- Multi-omics integration : Combine pharmacokinetic (PK) data with transcriptomics to identify metabolic enzymes affecting clearance .
- Microsampling techniques : Serial blood draws (10–20 µL) in rodents to reduce animal use while maintaining PK curve resolution .
Advanced: What theoretical frameworks guide hypothesis-driven research on this compound’s mechanism of action?
- Structure-activity relationship (SAR) models : Quantitative SAR (QSAR) to link substituents (e.g., chloro vs. methoxy) to target affinity .
- Network pharmacology : Systems biology approaches to map compound effects onto disease-associated protein interaction networks .
- Free-energy perturbation (FEP) : Computational prediction of binding energy changes for mutagenesis-validated targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
